Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate
説明
“Methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate” is a pentasubstituted dihydropyridine carrying methoxycarbonyl, 2-(trifluoromethyl)phenyl and nitro substituents at positions 3, 4 and 5 respectively as well as two methyl substituents at positions 2 and 6 .
Molecular Structure Analysis
The molecular structure of this compound consists of a dihydropyridine ring with various substituents. It has methoxycarbonyl, 2-(trifluoromethyl)phenyl and nitro substituents at positions 3, 4 and 5 respectively, and two methyl substituents at positions 2 and 6 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C16H15F3N2O4), net charge (0), average mass (356.297), and monoisotopic mass (356.09839) . More detailed properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
Crystal Structures of Calcium Channel Antagonists
- The study of various derivatives of 2,6-dimethyl-3,5-dicarbomethoxy-4-phenyl-1,4-dihydropyridine, including those with nitrophenyl substituents, revealed the relationship between the dihydropyridine ring conformation and pharmacological activity as calcium channel antagonists. Specifically, the smaller the degree of ring distortion from planarity, the more active the compound as a calcium channel antagonist (Fossheim et al., 1982).
Conformational Features of Calcium Channel Agonist and Antagonist Analogs
- Research on methyl 2,6-dimethyl-5-nitro-4-(2-trifluoromethylphenyl)-1,4-dihydropyridine-3-carboxylate, an analog of nifedipine with agonist activity, demonstrated that its conformation allows binding to the same plasma membrane receptor as nifedipine, a well-known calcium channel antagonist. Differences in conformation, particularly in hydrogen-bonding and hydrophobic interactions, influence the drug's effect on calcium channels (Langs & Triggle, 1984).
Enantioselectivity and Synthesis
Enantioselectivity in Kinetic Resolution
- The enantioselectivity of Candida rugosa lipase in hydrolyzing certain esters of 2,6-dimethyl-4-aryl-1,4-dihydropyridine was examined. Specific ester derivatives, particularly those with a long or branched acyl chain, showed high enantiomeric ratios in their reactions, demonstrating the enzyme's preference for certain stereochemical configurations (Sobolev et al., 2002).
Asymmetric Synthesis of Chiral 1,4-Dihydropyridines
- The asymmetric synthesis of chiral 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate was achieved using a chiral phase transfer catalyst. This study highlights the potential for producing optically active 1,4-dihydropyridine derivatives, which could be relevant for the development of enantiomer-specific drugs (Chen Si-haia, 2011).
Mechanistic Insights and Drug Design
Calcium Channel Modulation and Drug Design
- A study synthesized the enantiomers of 2-nitrooxyethyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)pyridine-5-carboxylate, evaluating them as calcium channel modulators. The S-enantiomer exhibited dual cardioselective calcium channel agonist and smooth muscle selective calcium channel antagonist activities, whereas the R-enantiomer acted as a calcium channel antagonist in both cardiac and smooth muscle tissues. This research offers valuable insights for drug design, particularly in addressing conditions like congestive heart failure (Shan, Howlett, & Knaus, 2002).
Activation of Calcium Channels by Novel 1,4-Dihydropyridines
- A study on the novel 1,4-dihydropyridine derivative methyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(2-trifluoromethylphenyl)-pyridine-5-carboxylate (Bay K 8644) showed that, in contrast to other dihydropyridines like nifedipine, it exerts positive inotropic and vasoconstrictor effects. This indicates a distinct mechanism of calcium channel activation and suggests potential applications in treating conditions requiring enhanced cardiac contractility or vascular resistance (Schramm, Thomas, Towart, & Franckowiak, 1983).
Structural Analysis and Pharmacological Implications
Crystal Structures of Calcium Channel Antagonists
- Structural analysis of various 1,4-dihydropyridine derivatives, including those with nitrophenyl substituents, has shown that the dihydropyridine ring generally adopts a boat-type conformation. The degree of puckering at the C4 position and the orientation of the nitro group relative to the dihydropyridine ring impact the biological activity of these compounds, particularly their efficacy as calcium channel antagonists (Wang, Herbette, & Rhodes, 1989).
作用機序
Target of Action
Based on its structural similarity to other dihydropyridines , it may act on voltage-gated calcium channels, which play a crucial role in the contraction of smooth muscles and the regulation of many cellular functions.
Mode of Action
They bind to the alpha-1 subunit of these channels and inhibit the influx of calcium ions into cells. This action leads to a decrease in intracellular calcium levels, which in turn reduces muscle contraction and induces vasodilation .
Biochemical Pathways
By inhibiting calcium influx, it could affect various downstream processes that rely on calcium as a second messenger, including muscle contraction, neurotransmitter release, and gene expression .
Pharmacokinetics
Like other dihydropyridines, it is likely to be well absorbed orally, widely distributed in the body, extensively metabolized in the liver, and excreted in urine .
Result of Action
Based on its potential role as a calcium channel blocker, it could lead to relaxation of vascular smooth muscle, reduction in peripheral vascular resistance, and decrease in blood pressure .
特性
IUPAC Name |
methyl 2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O4/c1-8-12(15(22)25-3)13(14(21(23)24)9(2)20-8)10-6-4-5-7-11(10)16(17,18)19/h4-7,13,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWDHHVRRZMEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CC=CC=C2C(F)(F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017346 | |
Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71145-03-4 | |
Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71145-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-nitro-4-(2-(trifluoromethyl)phenyl)-, Methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071145034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 1,4-dihydro-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301017346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (�±)-Bay K8644 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。